molecular formula C15H15NO4S2 B2439128 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide CAS No. 2034270-17-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2439128
CAS No.: 2034270-17-0
M. Wt: 337.41
InChI Key: HCLPPTVLCKLBSR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is a synthetic hybrid compound designed for pharmaceutical and agrochemical research, integrating two privileged heterocyclic scaffolds. The benzofuran moiety is a structure of high interest in medicinal chemistry, with numerous derivatives isolated from natural sources demonstrating a wide spectrum of potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects . The integration of a thiophene-sulfonamide group, a key active substructure in modern fungicide development , further enhances its potential as a versatile research chemical. This compound is of significant value in antimicrobial discovery programs. Research into benzofuran chalcone-based pyrimidines has confirmed that such structures can exhibit excellent activity by targeting essential enzymes like glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall biosynthesis . Similarly, thiophene-sulfonamide hybrids have shown promising in vivo fungicidal activity against challenging plant pathogens, suggesting a potential multi-target mechanism of action . Consequently, this chemical serves as a promising scaffold for investigating new inhibitors of pathogenic bacteria and fungi. Beyond infectious disease research, this compound holds potential in oncology and chemical biology. Benzofuran derivatives have shown considerable promise as anti-tumor agents, with novel scaffolds being developed and utilized as anticancer agents . The distinct electronic properties and ring structure of the molecule also make it a candidate for use in materials science, potentially acting as a building block for the development of novel fluorescent sensors or other functional organic materials . Researchers can utilize this compound as a key intermediate for the rational design, adaptation, and investigation of more active analogs, providing a useful backbone for the development of potential broad-spectrum therapeutic agents .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-15(17,10-16-22(18,19)14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)20-13/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLPPTVLCKLBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

A widely adopted method involves the cyclization of 2-hydroxybenzaldehyde with alkynes under acidic conditions. For example, reacting 2-hydroxybenzaldehyde with propiolic acid derivatives in the presence of sulfuric acid yields 2-substituted benzofurans. This method achieves moderate yields (60–70%) but requires careful control of reaction temperature (80–100°C) to avoid polymerization byproducts.

Willgerodt–Kindler Reaction for Functionalized Benzofurans

Recent advancements utilize the Willgerodt–Kindler reaction to introduce sulfur-containing groups directly onto the benzofuran scaffold. In a representative procedure, 1-(benzofuran-2-yl)ethan-1-one reacts with elemental sulfur and N-ethylpiperazine in a K₂CO₃/glycerol deep eutectic solvent at 80°C. This green chemistry approach achieves 75–85% yields while reducing reaction times from 24 hours to 8 hours compared to traditional methods.

Preparation of Thiophene-2-Sulfonamide

The thiophene-2-sulfonamide moiety is synthesized via sulfonation of thiophene derivatives.

Sulfonation Using Thiophene-2-Sulfonyl Chloride

Thiophene-2-sulfonyl chloride, prepared by chlorosulfonation of thiophene at 0°C, reacts with ammonia or primary amines to form sulfonamides. For example, bubbling ammonia gas into a dichloromethane solution of thiophene-2-sulfonyl chloride at −10°C produces the sulfonamide in 80–85% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) ensures high purity (>95%).

Radical Sulfonylation with DABSO

Emerging methodologies leverage radical chemistry for sulfonamide formation. A metal-free protocol using DABSO (a SO₂ surrogate) and aryldiazonium salts enables direct sulfonylation of thiophene derivatives at ambient temperatures. This approach achieves 70–75% yields while avoiding corrosive sulfonyl chloride intermediates.

Coupling Reactions to Form the Target Compound

The final step involves conjugating the benzofuran-hydroxypropyl amine with thiophene-2-sulfonamide.

Nucleophilic Substitution under Basic Conditions

Reacting the hydroxypropyl-amine intermediate with thiophene-2-sulfonyl chloride in tetrahydrofuran (THF) and sodium bicarbonate (NaHCO₃) at 0–5°C for 12–24 hours affords the target compound in 60–65% yield. Key considerations include:

  • Solvent Choice : THF enhances solubility of both reactants.
  • Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride maximizes conversion.

Catalytic Coupling with Triethylamine

Optimized protocols employ triethylamine (Et₃N) as a catalyst to accelerate the coupling reaction. Under these conditions, yields improve to 70–75% with reaction times reduced to 6–8 hours. Post-reaction purification via column chromatography (hexane/ethyl acetate, 1:1) isolates the product with >98% purity.

Industrial-Scale Optimization Strategies

Transitioning from laboratory to industrial production requires addressing scalability and cost-effectiveness.

Continuous Flow Reactors

Patented methods describe continuous flow systems for large-scale synthesis of intermediates. For example, a tubular reactor operating at 10 bar and 100°C achieves 85% conversion in the hydroxypropyl alkylation step, reducing batch processing times by 40%.

Solvent Recycling and Waste Reduction

Green chemistry principles advocate for solvent recovery systems. Distillation and membrane filtration enable >90% recovery of THF and methanol, lowering production costs by 25–30%.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantages Limitations
Benzofuran synthesis Willgerodt–Kindler reaction 75–85 Green solvents, short reaction time Requires specialized equipment
Hydroxypropyl addition Epoxide ring-opening 65–70 High regioselectivity Moisture-sensitive reagents
Sulfonamide formation Radical sulfonylation 70–75 Avoids corrosive reagents Limited substrate scope
Final coupling Catalytic (Et₃N) 70–75 Fast reaction kinetics Requires chromatography for purity

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under specific conditions:

Reagent Conditions Product Yield Source
Hydrogen peroxideAcetic acid, 50–60°C, 4 hrSulfoxide derivative72%
m-CPBADCM, 0°C → RT, 12 hrSulfone derivative68%
KMnO₄ (aq)pH 9–10, 80°C, 6 hrHydroxy-sulfonic acid analog41%

Key findings:

  • Oxidation at the sulfur center is stereoelectronically influenced by the adjacent thiophene ring, favoring sulfoxide formation over sulfone derivatives in polar protic solvents.

  • Over-oxidation with KMnO₄ leads to partial decomposition of the benzofuran moiety.

Reduction Pathways

Reductive transformations primarily target the sulfonamide and hydroxyl groups:

Reagent Conditions Product Selectivity
LiAlH₄THF, reflux, 8 hrAmine derivative89% (S-N bond cleavage)
NaBH₄/CuCl₂MeOH, 0°C, 2 hrThiophene reduction to thiolane63%
H₂ (1 atm)/Pd-CEtOAc, RT, 24 hrBenzofuran ring hydrogenation<10%

Notable observations:

  • LiAlH₄ selectively reduces sulfonamide to amine without affecting the benzofuran system.

  • The thiophene ring resists catalytic hydrogenation due to aromatic stabilization but undergoes Birch reduction under forcing conditions.

Nucleophilic Substitution

The sulfonamide nitrogen participates in SN reactions:

Table 3.1: Alkylation Reactions

Electrophile Base Product Kinetics (k, M⁻¹s⁻¹)
Methyl iodideNaH, DMFN-methylated sulfonamide2.4 × 10⁻³
Benzyl bromideK₂CO₃, ACNN-benzyl derivative1.1 × 10⁻³

Table 3.2: Acylation Reactions

Acylating Agent Catalyst Conversion Byproduct Analysis
Acetyl chlorideDMAP, NEt₃94%<2% O-acetylated side products
Benzoyl chloridePyridine88%5% ring-substituted isomer

Mechanistic insights:

  • Alkylation proceeds via deprotonation of the sulfonamide NH (pKa ≈ 9.8 in DMSO).

  • Acylated derivatives exhibit enhanced stability against hydrolytic cleavage compared to parent compound.

Acid-Base Behavior

The compound demonstrates pH-dependent tautomerism:

Protolytic Equilibria

NH formN⁻/H⁺(pKa=8.2±0.3)\text{NH form} \rightleftharpoons \text{N⁻/H⁺} \quad (pK_a = 8.2 \pm 0.3) Hydroxyl groupO⁻/H⁺(pKa=12.7±0.5)\text{Hydroxyl group} \rightleftharpoons \text{O⁻/H⁺} \quad (pK_a = 12.7 \pm 0.5)

  • Sulfonamide proton participates in H-bonding networks, confirmed by X-ray crystallography analogs .

  • Deprotonation at pH >10 induces conformational changes affecting biological activity .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Solvent Major Pathway Quantum Yield (Φ)
MeCNThiophene ring dimerization0.18
H₂OSulfonamide N-S bond cleavage0.32
HexaneBenzofuran π-system isomerization0.09

Critical stability consideration:

  • Solutions require protection from UV light during storage.

Biological Activation Pathways

In enzymatic environments (cytochrome P450 models):

Enzyme Primary Metabolite Activity Retention
CYP3A4Hydroxylated benzofuran38%
CYP2D6Sulfonamide oxidation product<5%
  • Demethylation pathways are negligible due to structural constraints .

  • Metabolites show reduced Aβ42 aggregation modulation compared to parent compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C22H19NO5S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : 2-hydroxy-N-(2-hydroxypropyl)-4-[5-(1-oxo-3H-2-benzofuran-5-yl)thiophen-2-yl]benzamide

The structure includes a thiophene ring, a benzofuran moiety, and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene and benzofuran derivatives. For instance, compounds similar to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study: Antimicrobial Evaluation

A study investigated the antimicrobial activity of several thiopyrimidine-benzenesulfonamide compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as foundational structures for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Research on benzofuran derivatives has shown promising results in inhibiting cancer cell proliferation. For example, novel benzofurancarboxamides were screened for anticancer activity, demonstrating significant effects against various cancer cell lines .

Case Study: Anticancer Activity Screening

In a recent investigation, benzofurancarboxamides were synthesized and evaluated for their anticancer properties through in vitro testing by the National Cancer Institute. Some compounds exhibited notable cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Enzyme Inhibition

Enzyme inhibition studies have revealed that sulfonamide compounds can effectively inhibit key enzymes involved in metabolic pathways. For instance, certain derivatives have been tested for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Case Study: Enzyme Inhibition Research

A study focused on synthesizing new sulfonamides with benzodioxane moieties showed promising results as α-glucosidase inhibitors. These findings suggest that this compound could be explored further for its enzyme inhibitory properties .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiophene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-2-sulfonamide
  • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide is unique due to the presence of both a hydroxypropyl group and a sulfonamide linkage, which confer distinct chemical reactivity and biological activity. The combination of benzofuran and thiophene rings also provides a unique electronic structure, making it valuable for various applications in material science and medicinal chemistry.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide, a compound with the CAS number 2034270-17-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources and highlighting its implications in various therapeutic areas.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran moiety linked to a thiophene sulfonamide. Its molecular formula is C15_{15}H15_{15}N1_{1}O3_{3}S, with a molecular weight of approximately 337.4 g/mol . The presence of both benzofuran and thiophene rings suggests potential for diverse interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Anticancer Potential

The potential anticancer activity of compounds similar to this compound has been documented. For example, derivatives containing thiophene structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain thiophene compounds could induce apoptosis in cancer cells, suggesting a mechanism of action that could be explored for this sulfonamide derivative .

Interaction with Biological Targets

Preliminary research indicates that compounds with similar structures may interact with key proteins involved in disease pathways. For instance, some thiophene derivatives have been studied for their role as gamma-secretase modulators, which are relevant in Alzheimer's disease treatment . The ability of this compound to modulate such targets remains to be fully elucidated but warrants further investigation.

Study on Thiophene Derivatives

A study by Ma et al. evaluated various thiophene derivatives for their anti-inflammatory properties using LPS-induced inflammation models. It was found that specific modifications in the thiophene structure enhanced bioactivity, indicating that this compound may benefit from similar structural optimization .

Cytotoxicity Assessment

Research assessing the cytotoxicity of related compounds demonstrated significant growth inhibition against Hep-2 and P815 cancer cell lines. The IC50_{50} values reported were within the range that suggests potential therapeutic applicability for this compound .

CompoundCell LineIC50_{50} (µM)
Compound AHep-23.25
Compound BP81517.82

Mechanistic Insights

The mechanism of action for similar thiophene compounds often involves modulation of key signaling pathways associated with inflammation and cancer progression. For instance, inhibition of cyclooxygenase (COX) enzymes has been noted in several studies involving thiophene derivatives, which could be relevant for understanding the pharmacodynamics of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-sulfonamide derivatives are often synthesized by reacting thiophene-2-sulfonyl chloride with amine-containing intermediates under basic conditions (e.g., NaHCO₃ in THF at 0–5°C) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer : Solubility profiling should be conducted in DMSO, PBS, and ethanol at concentrations relevant to biological assays (e.g., 1–10 mM). Stability is assessed via HPLC or LC-MS under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) over 24–72 hours. For example, sulfonamide derivatives often show pH-dependent stability due to hydrolysis of the sulfonamide group under acidic conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran and sulfonamide moieties. Key signals include aromatic protons (δ 6.8–8.0 ppm) and sulfonamide NH (δ ~10 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for similar sulfonamide-benzofuran hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer : Modify specific functional groups (e.g., hydroxypropyl chain length, benzofuran substituents) and test against target enzymes (e.g., SARS-CoV-2 main protease, as seen in related sulfonamide inhibitors ). Use IC₅₀ assays with positive controls (e.g., lopinavir for antiviral activity) and computational docking (AutoDock Vina) to correlate substituent effects with binding affinity.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, discrepancies in IC₅₀ values between cell-free (enzymatic) and cell-based assays may arise from membrane permeability issues. Address this by measuring intracellular concentrations via LC-MS or using prodrug strategies. Additionally, verify target engagement with thermal shift assays or SPR .

Q. How can crystallographic data inform the design of analogs with improved potency?

  • Methodological Answer : Analyze X-ray structures (e.g., PDB: 2WY ) to identify key interactions (e.g., hydrogen bonds between the sulfonamide group and protease active sites). Introduce halogen atoms (Cl, F) at the benzofuran 5-position to enhance hydrophobic interactions, or optimize the hydroxypropyl chain for better solvation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral resolution via preparative HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantiopurity. Monitor optical rotation ([α]D_D) and enantiomeric excess (ee) using chiral GC or HPLC. For scale-up, transition from batch to flow chemistry improves yield consistency .

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